![molecular formula C10H10N2OS B1464332 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde CAS No. 1250180-54-1](/img/structure/B1464332.png)
1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde
Overview
Description
“1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde” is a compound that contains a thiophene ring. Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Some typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Scientific Research Applications
For flavonol synthesis, the compound has been utilized in a modified Algar–Flynn–Oyamada reaction under conventional and microwave irradiation conditions, leading to the formation of flavonols without isolating intermediate chalcones. This process is significant for its efficiency and the high yields of the resulting compounds (Ashok et al., 2016).
In another synthesis pathway, the compound has been involved in the preparation of pyrazolyl pharmacophore linked thiazole, thiazoline, and thiazolidinone-5-carboxylic acid derivatives. This synthesis demonstrates the compound's role in creating a variety of pharmacologically relevant structures (Khalifa et al., 2017).
Biological Activity
1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde derivatives have been explored for their biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. These studies reveal the therapeutic potential of compounds synthesized from this chemical entity.
The Schiff bases of chitosan derived from this compound have exhibited antimicrobial activity against various bacterial and fungal strains. The biological activity was found to depend on the type of the Schiff base moiety, indicating the potential for structural optimization to enhance biological efficacy (Hamed et al., 2020).
Additionally, the compound has been used to synthesize heterocycles with reported antimicrobial, anti-inflammatory, and analgesic activities. These findings underscore the potential of 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde derivatives in developing new therapeutic agents (Abdel-Wahab et al., 2012).
Structural Analysis
Studies involving the structural determination of compounds derived from 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde have provided insights into the molecular configuration and crystal structures. These analyses are crucial for understanding the compound's chemical behavior and for designing derivatives with enhanced properties.
- Research involving X-ray diffraction and NMR spectroscopy has been conducted to elucidate the structures of synthesized compounds, offering a detailed understanding of their molecular geometries and the spatial arrangement of their atoms (Kariuki et al., 2022).
Future Directions
The future directions for “1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde” could involve further exploration of its pharmacological properties and potential applications in the biomedical field . Additionally, more research could be done to improve the synthesis methods and understand the chemical reactions involving this compound .
properties
IUPAC Name |
1-ethyl-3-thiophen-2-ylpyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-2-12-6-8(7-13)10(11-12)9-4-3-5-14-9/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZMXPLJSHSVRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CS2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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